![molecular formula C16H16BrN B1371981 1-Benzhydryl-3-bromoazetidine CAS No. 36476-84-3](/img/structure/B1371981.png)
1-Benzhydryl-3-bromoazetidine
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Overview
Description
1-Benzhydryl-3-bromoazetidine is a chemical compound with the molecular formula C16H16BrN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Benzhydryl-3-bromoazetidine consists of a central carbon atom attached to a bromine atom, a nitrogen atom, and a benzhydryl group . The average mass is 302.209 Da and the monoisotopic mass is 301.046600 Da .Scientific Research Applications
Synthesis of New Quinolone Antibiotics
Researchers synthesized 3-sulfenylazetidine derivatives using 1-Benzhydryl-3-bromoazetidine for developing new fluoroquinolones. Some of these fluoroquinolones showed greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to levofloxacin, a clinically used fluoroquinolone (Ikee et al., 2008).
Dopaminergic Antagonist Development
Azetidine derivatives, including 1-Benzhydryl-3-bromoazetidine, were evaluated for their potential as dopaminergic antagonists. Specifically, N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide derivatives showed potent antagonistic activity against D2 and D4 receptors (Metkar et al., 2013).
Potential Elastase Inhibitors
A study prepared 1-alkoxycarbonyl-3-bromoazetidin-2-ones, which demonstrated transient inhibitory effects on porcine pancreatic elastase. This suggests a potential application in the development of elastase inhibitors (Beauve et al., 1999).
Synthesis of Novel Anticancer Agents
Novel 1-benzhydryl-sulfonyl-piperazine derivatives, designed using 1-Benzhydryl-3-bromoazetidine, were synthesized and evaluated for their ability to inhibit the proliferation of MDA-MB-231 breast cancer cells. One compound, in particular, showed significant inhibitory activity (Kumar et al., 2007).
Beta-Lactamase Inhibitory Properties
A study synthesized benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam- 3 alpha-carboxylate 1,1-dioxide, which was found to be a potent inhibitor of various bacterial beta-lactamases. This derivative was prepared using benzhydrylamine, a related compound to 1-Benzhydryl-3-bromoazetidine, indicating potential similar applications (Micetich et al., 1987).
Safety and Hazards
properties
IUPAC Name |
1-benzhydryl-3-bromoazetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVINDRYACMYZAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671858 |
Source
|
Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36476-84-3 |
Source
|
Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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